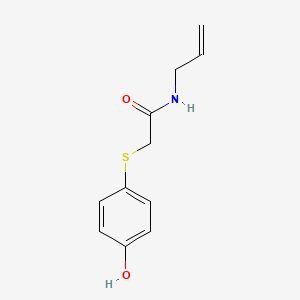

n-Allyl-2-((4-hydroxyphenyl)thio)acetamide

Descripción

n-Allyl-2-((4-hydroxyphenyl)thio)acetamide is a sulfur-containing acetamide derivative featuring a thioether linkage (-S-), a 4-hydroxyphenyl group, and an allyl substitution on the nitrogen atom. The 4-hydroxyphenyl group may contribute to hydrogen bonding and solubility, while the allyl group could enhance lipophilicity and metabolic stability .

Propiedades

Fórmula molecular |

C11H13NO2S |

|---|---|

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)sulfanyl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C11H13NO2S/c1-2-7-12-11(14)8-15-10-5-3-9(13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) |

Clave InChI |

UYUKFBKCLPNWDZ-UHFFFAOYSA-N |

SMILES canónico |

C=CCNC(=O)CSC1=CC=C(C=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of 4-hydroxyphenylthiol with allyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetamide under basic conditions to yield the final compound. The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for n-Allyl-2-((4-hydroxyphenyl)thio)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

n-Allyl-2-((4-hydroxyphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The thioacetamide moiety can be reduced to form corresponding amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted allyl derivatives.

Aplicaciones Científicas De Investigación

n-Allyl-2-((4-hydroxyphenyl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate pathways related to the production of reactive oxygen species and the inflammatory response.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of n-Allyl-2-((4-hydroxyphenyl)thio)acetamide with related compounds, focusing on structural features, synthetic methods, and biological activities.

Thioacetamide Derivatives with Antiviral Activity

- Indol-3-yl-thio-N-phenyl-acetamide derivatives (e.g., IX ) exhibit dual antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) .

- Pyrimidine-substituted thioacetamides (e.g., X ) show broad-spectrum activity against IAV and IBV (influenza B virus) .

- Thiazolyl-N-aryl-2-(thio)acetamides (e.g., XI) inhibit influenza A/H1N1 with EC₅₀ values in the nanomolar range .

- Key Insight: The thioether linkage in these compounds is critical for antiviral potency.

Antioxidant and NQO1-Inducing Derivatives

- Substitutions on the acetamide group significantly influenced activity .

- n-Allyl-2-((4-hydroxyphenyl)thio)acetamide shares the thioacetamide core but lacks the quinazolinone-sulfonamide scaffold. Its 4-hydroxyphenyl group may confer intrinsic antioxidant properties, though empirical validation is needed .

Thiophene- and Thiadiazole-Containing Acetamides

- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) inhibits Akt kinase (92.36% inhibition), inducing apoptosis in glioma cells .

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrates antimycobacterial activity, highlighting the role of thiophene rings in modulating bioactivity .

- Key Contrast : While n-Allyl-2-((4-hydroxyphenyl)thio)acetamide lacks thiophene or thiadiazole rings, its hydroxyphenyl-thioether motif may offer distinct electronic properties for target binding .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.